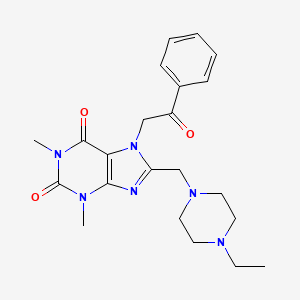
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
CHEMBL1504752, also known as 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione, primarily targets the enzyme Aldehyde dehydrogenase 1A1 (ALDH1A1) . ALDH1A1 is a key enzyme involved in the oxidation of aldehydes to their corresponding carboxylic acids and plays a crucial role in cellular detoxification processes .
Mode of Action
The compound interacts with ALDH1A1 and inhibits its activity .
Biochemical Pathways
The inhibition of ALDH1A1 by CHEMBL1504752 affects the aldehyde metabolism pathway . ALDH1A1 is responsible for the oxidation of aldehydes, and its inhibition can lead to the accumulation of these compounds, potentially causing cellular damage .
Result of Action
The inhibition of aldh1a1 can disrupt normal cellular processes and potentially lead to cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHEMBL1504752. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with ALDH1A1 . .
Actividad Biológica
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivative class. Its molecular formula is C22H28N6O3, and it has a molecular weight of approximately 404.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The compound's structure features multiple functional groups that significantly influence its biological activity. The following table summarizes its key properties:
| Property | Data |
|---|---|
| Molecular Formula | C22H28N6O3 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethylpurine-2,6-dione |
| InChI Key | HBAQYPYDRFILMT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC |
The biological activity of this compound primarily involves its interaction with specific biological macromolecules. Studies suggest that it may modulate receptor activity or inhibit certain enzymes, leading to various pharmacological effects. Notably, it has exhibited hypotensive activity and a weak affinity for α1- and α2-adrenoreceptors.
Pharmacological Effects
Research indicates that this compound may have applications in treating conditions related to cardiovascular health due to its hypotensive properties. Its ability to interact with adrenergic receptors suggests potential use in managing blood pressure and related disorders.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Hypotensive Activity : A study demonstrated that the compound effectively reduced blood pressure in animal models, indicating its potential as an antihypertensive agent.
- Receptor Interaction : Investigations into its binding affinity revealed a weak interaction with adrenergic receptors, which may contribute to its pharmacological profile.
- Synthetic Routes : The synthesis of this compound involves several key steps utilizing readily available precursors, which enhances its feasibility for pharmaceutical development.
Toxicity and Safety Profile
Preliminary assessments indicate that the compound exhibits low toxicity levels in vitro and in vivo studies. However, comprehensive toxicological evaluations are necessary to establish a complete safety profile before clinical applications can be considered.
Propiedades
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-4-26-10-12-27(13-11-26)15-18-23-20-19(21(30)25(3)22(31)24(20)2)28(18)14-17(29)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNHDFSBLYSKAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













